REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[OH-].[Na+].S(OC)(O[CH3:17])(=O)=O>>[Cl:1][C:2]1[N:6]([CH3:17])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:1.2|
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Name
|
|
Quantity
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3.0019 g
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Type
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reactant
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Smiles
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ClC1=NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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19.67 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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3.01 mL
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Type
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reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Type
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CUSTOM
|
Details
|
to stir for 1½ h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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to form
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Type
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FILTRATION
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Details
|
The white precipitate was filtered
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Type
|
WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC2=C(N1C)C=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |